7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde

Description

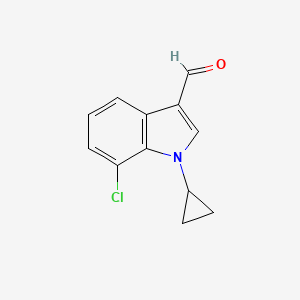

7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde (CAS: 1350760-98-3) is a halogenated indole derivative with a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . Its structure features a chlorine atom at the 7-position of the indole ring, a cyclopropyl group at the 1-position, and an aldehyde functional group at the 3-position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis due to its reactive aldehyde group, which facilitates nucleophilic additions and cross-coupling reactions. Its structural rigidity imparted by the cyclopropyl substituent may enhance metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name |

7-chloro-1-cyclopropylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYIWFQXCDEAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=C2C(=CC=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232684 | |

| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350760-98-3 | |

| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde typically involves the chlorination of 1-cyclopropyl-1H-indole followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-chloro-1-cyclopropyl-1H-indole-3-carboxylic acid.

Reduction: 7-chloro-1-cyclopropyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is utilized as an intermediate for synthesizing more complex organic molecules. It serves as a building block in multicomponent reactions (MCRs) that facilitate the creation of diverse chemical libraries essential for drug discovery and development. The compound's reactivity is influenced by its structural features, making it a versatile precursor in synthetic pathways.

Biology

The compound plays a crucial role in biological research due to its potential to interact with various biological targets. It is used to study structure-activity relationships (SAR) among indole derivatives, aiding researchers in understanding how modifications to the indole structure can affect biological activity. Notably, it has been investigated for its binding interactions with key enzymes and receptors involved in critical cellular processes.

Medicine

In medicinal chemistry, this compound exhibits promising pharmacological properties. Its derivatives have shown potential as anticancer agents, with studies indicating that they can inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Additionally, this compound has demonstrated antiviral and antimicrobial activities, making it a candidate for further therapeutic exploration.

Industry

The industrial applications of this compound extend to the synthesis of dyes, pigments, and other fine chemicals. Its unique electronic properties contribute to its utility in developing materials with specific characteristics required in various industrial processes.

The biological activity of this compound is primarily attributed to its interaction with cellular targets and pathways. Key mechanisms include:

Enzyme Interaction

The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to the formation of reactive metabolites that may influence both therapeutic effects and potential toxicity.

Cell Signaling Modulation

It modulates several cellular signaling pathways that impact processes such as cell proliferation and apoptosis. This modulation is crucial for understanding how indole derivatives can be harnessed for therapeutic applications.

Antioxidant Activity

Indole derivatives often exhibit antioxidant properties that protect cells from oxidative stress. This characteristic enhances their potential as therapeutic agents in diseases associated with oxidative damage.

Anticancer Activity

Research has highlighted the anticancer properties of this compound. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Apoptosis induction |

These findings suggest that this compound could be developed into effective anticancer therapies targeting specific malignancies.

Mechanism of Action

The mechanism of action of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring system can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues like lysine or cysteine. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Variations

The following table summarizes critical differences between 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde and analogous compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Cyclopropyl vs. Methyl Groups: The 4-methyl derivative (CAS: 1350761-10-2) exhibits higher molecular weight (233.70 vs.

- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound offers greater reactivity for synthetic modifications than the carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9), which is more suited for conjugation or salt formation .

- Electron-Withdrawing Groups : The difluoromethyl substituent in 7-chloro-3-(difluoromethyl)-1H-indole introduces electronegativity, enhancing interactions with biological targets in agrochemicals .

Biological Activity

7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer, antiviral, and antimicrobial agent, among other pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets and pathways. Indole derivatives are known to modulate enzyme activity and influence cellular signaling pathways, which can lead to significant effects on cell proliferation and apoptosis.

Key Mechanisms Include:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to the formation of reactive metabolites.

- Cell Signaling Modulation : It influences pathways related to immune responses and metabolic processes, acting as a receptor agonist or antagonist.

- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound displays notable anticancer properties. In vitro studies have shown that it inhibits the growth of various tumor cell lines by interfering with key signaling pathways necessary for cell proliferation.

Table 1: In Vitro Antitumor Activity

| Cell Line | GI50 (μM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Significant growth inhibition observed |

| HCT116 (Colorectal) | 0.3 | Effective against colorectal cancer cells |

| A549 (Lung) | 0.4 | Induces apoptosis in lung cancer cells |

These findings suggest that the compound may act as a multikinase inhibitor, targeting several kinases involved in cancer progression .

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against viral infections that exploit host cell machinery for replication. Its mechanism may involve inhibiting viral entry or replication within host cells.

Antimicrobial Activity

This compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 1 | Effective against MRSA |

| Escherichia coli | >50 | Limited activity observed |

| Candida albicans | 7.8 | Moderate antifungal activity |

These results highlight its potential as a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The unique cyclopropyl moiety in this compound is believed to enhance its biological activity compared to other indole derivatives. The structure facilitates better binding affinity to biological targets, influencing its pharmacological profile.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

- Tumor Growth Inhibition : A study evaluated the effect of the compound on xenograft models of breast cancer, revealing significant tumor size reduction compared to controls.

- Synergistic Effects : In combination with existing antiviral drugs, it showed enhanced efficacy against viral strains resistant to single-agent therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.